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Compound of Interest

Compound Name: 14:0 DAP

Cat. No.: B10855631

CAS Number: 72719-84-7

An Essential Cationic Lipid for Advanced Drug
Delivery

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and applications of 1,2-dimyristoyl-3-dimethylammonium-propane, a cationic lipid
widely utilized in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. This
document is intended for researchers, scientists, and drug development professionals engaged
in the fields of gene therapy, vaccine development, and targeted drug delivery.

Physicochemical Properties

1,2-dimyristoyl-3-dimethylammonium-propane, often abbreviated as 14:0 DAP or DMDAP, is a
synthetic, ionizable cationic lipid. Its structure comprises two 14-carbon saturated fatty acid
chains (myristoyl groups) linked to a dimethylammonium headgroup via a propane-1,2-diol
backbone.[1] This amphiphilic nature is central to its function in forming lipid bilayers and
nanoparticles.

While some physicochemical data are readily available from commercial suppliers, specific
experimental values for properties such as melting point and pKa are not consistently reported
in publicly available literature. The pKa is a critical parameter for ionizable lipids as it governs
the pH-responsiveness of the LNP, which is essential for endosomal escape. For a similar

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10855631?utm_src=pdf-interest
https://www.benchchem.com/product/b10855631?utm_src=pdf-body
https://www.smolecule.com/products/s11250693
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ionizable cationic lipid, 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), a pKa of 5.59 has
been reported, suggesting that 14:0 DAP likely has a pKa in a similar range, making it neutrally
charged at physiological pH and positively charged in the acidic environment of the endosome.

Table 1: Physicochemical Properties of 1,2-dimyristoyl-3-dimethylammonium-propane

Property Value Source
CAS Number 72719-84-7 [2]
Molecular Formula Cs3HesNOa [2]
Molecular Weight 539.9 g/mol [2]
Synonyms 14:0 DAP, DMDAP [2]
Appearance Solid [2]
Solubility Soluble in Chloroform [2]
Purity >95% (commercially available)  [2]
Storage Temperature -20°C [2]
Melting Point Undetermined N/A

Not reported (expected to be in
pKa o N/A
the acidic range)

Synthesis and Characterization

The synthesis of 1,2-dimyristoyl-3-dimethylammonium-propane can be achieved through
various organic synthesis routes. A common approach involves the esterification of a protected
3-(dimethylamino)propane-1,2-diol with myristic acid.

Representative Synthesis Protocol

The following is a representative, generalized protocol for the synthesis of 1,2-dimyristoyl-3-
dimethylammonium-propane. Note: This is a composite protocol and should be adapted and
optimized for specific laboratory conditions.
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Step 1: Acylation of 3-(dimethylamino)propane-1,2-diol

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-
(dimethylamino)propane-1,2-diol in a suitable anhydrous solvent such as dichloromethane
(DCM) or chloroform.

e Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-
dimethylaminopyridine (DMAP).

e Slowly add a solution of myristic acid (2.2 equivalents) in the same solvent to the reaction
mixture at 0°C.

 Allow the reaction to warm to room temperature and stir for 24-48 hours.
e Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Work-up and Purification

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

o Wash the filtrate sequentially with a weak acid (e.g., 5% citric acid solution), a weak base
(e.g., saturated sodium bicarbonate solution), and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

 Purify the crude product using column chromatography on silica gel, eluting with a gradient
of methanol in chloroform to isolate the pure 1,2-dimyristoyl-3-dimethylammonium-propane.

Characterization

The identity and purity of the synthesized 1,2-dimyristoyl-3-dimethylammonium-propane should
be confirmed using standard analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectroscopy are
used to confirm the chemical structure. Expected *H NMR signals would include peaks
corresponding to the protons of the myristoyl fatty acid chains (terminal methyl, methylene
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chain, and alpha-carbonyl methylene protons), the propane backbone, and the
dimethylamino headgroup.

o Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used
to confirm the molecular weight of the compound. The expected [M+H]* ion would be
observed at m/z 540.9.

o Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography
(HPLC) coupled with an appropriate detector (e.g., an evaporative light scattering detector,
ELSD).

Mechanism of Action in Drug Delivery

1,2-dimyristoyl-3-dimethylammonium-propane is a key component in LNPs designed for the
delivery of nucleic acids, such as siRNA and mRNA. Its function is predicated on its ionizable
nature, which facilitates both the encapsulation of the nucleic acid cargo and its subsequent
release into the cytoplasm of target cells.

The overall process involves several stages:

o LNP Formulation: At an acidic pH (typically pH 4-5), the dimethylamino headgroup of 1,2-
dimyristoyl-3-dimethylammonium-propane is protonated, rendering it positively charged. This
positive charge allows for electrostatic interaction with the negatively charged phosphate
backbone of nucleic acids, leading to their efficient encapsulation within the LNP.

o Systemic Circulation: Once administered, the LNPs are in the bloodstream, where the
physiological pH is approximately 7.4. At this pH, the dimethylamino headgroup is largely
deprotonated and neutral, which reduces non-specific interactions with blood components
and improves the LNP's stability and circulation time.

e Cellular Uptake: LNPs are typically taken up by cells through endocytosis.[3] Common
pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and
macropinocytosis.[3][4][5]

o Endosomal Escape: Inside the cell, the LNP is trafficked into an endosome. As the
endosome matures, its internal pH drops to 5-6. This acidic environment protonates the
dimethylamino headgroup of 1,2-dimyristoyl-3-dimethylammonium-propane, causing the LNP
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to become positively charged. This charge facilitates the disruption of the endosomal
membrane, possibly through interactions with anionic lipids in the endosomal membrane,
leading to the release of the nucleic acid cargo into the cytoplasm.

Signaling Pathway for Endosomal Escape
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Caption: LNP-mediated nucleic acid delivery and endosomal escape.

Experimental Protocols
Protocol for LNP Formulation for siRNA Delivery

This protocol describes a representative method for formulating LNPs containing siRNA using
1,2-dimyristoyl-3-dimethylammonium-propane, suitable for in vitro and in vivo applications. The
lipids are typically dissolved in ethanol and mixed rapidly with an aqueous solution of siRNA at
a low pH.

Materials:

e 1 2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP)

o Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
e Cholesterol

o PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG
2000)

e SIRNA

o Ethanol (anhydrous)

 Citrate buffer (e.g., 25 mM, pH 4.0)

e Phosphate-buffered saline (PBS), pH 7.4

» Microfluidic mixing device (e.g., NanoAssemblr) or a vortex mixer
Procedure:

o Prepare Lipid Stock Solution: Dissolve 14:0 DAP, DSPC, cholesterol, and DMG-PEG 2000
in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should
be around 10-20 mM.
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o Prepare siRNA Solution: Dissolve the siRNA in the citrate buffer (pH 4.0).
e LNP Formation:

o Microfluidic Mixing: Set up the microfluidic device with two syringe pumps. Load one
syringe with the lipid-ethanol solution and the other with the siRNA-buffer solution. Pump
the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1
agueous to ethanol).

o Vortex Mixing: Alternatively, for small-scale preparations, rapidly inject the lipid-ethanol
solution into the siRNA-buffer solution while vortexing vigorously.

 Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using
a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove
the ethanol and exchange the buffer.

e Characterization:

o Size and Zeta Potential: Measure the particle size, polydispersity index (PDI), and zeta
potential of the formulated LNPs using dynamic light scattering (DLS).

o Encapsulation Efficiency: Determine the amount of SIRNA encapsulated in the LNPs using
a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol for In Vitro siRNA Transfection

This protocol provides a general workflow for transfecting mammalian cells with the formulated
LNPs to achieve gene silencing.

Materials:

siRNA-loaded LNPs

Mammalian cell line (e.g., HeLa, HEK293)

Complete cell culture medium

96-well cell culture plates
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e Reagents for quantifying gene knockdown (e.g., for RT-gPCR or Western blotting)
Procedure:

o Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80%
confluency at the time of transfection. Incubate overnight.

e LNP Treatment: Dilute the siRNA-LNP formulation in serum-free or complete cell culture
medium to achieve the desired final SiRNA concentration.

e Remove the old medium from the cells and add the LNP-containing medium.
 Incubation: Incubate the cells with the LNPs for 24-72 hours at 37°C and 5% CO..
e Analysis of Gene Knockdown:

o MRNA Level: Lyse the cells and extract total RNA. Perform reverse transcription
guantitative PCR (RT-gPCR) to measure the relative expression of the target gene mRNA
compared to a housekeeping gene.

o Protein Level: Lyse the cells and perform a Western blot to assess the level of the target
protein.

Experimental Workflow for siRNA Transfection and
Analysis
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Caption: Workflow for in vitro siRNA transfection using LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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